5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-tetrazole
Description
Chemical Structure: The compound consists of a 1H-tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) substituted at the 5-position with a phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the meta position. Its empirical formula is C₁₃H₁₇BN₄O₂, with a molecular weight of 272.11 g/mol .
Properties
IUPAC Name |
5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-5-6-9(8-10)11-15-17-18-16-11/h5-8H,1-4H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXATNZPHWXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153792 | |
| Record name | 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775351-37-6 | |
| Record name | 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775351-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-tetrazole typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a borylation reaction. This can be achieved by reacting an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Tetrazole Ring Formation: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The boronate ester group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Sodium Azide: Used for the formation of the tetrazole ring.
Bis(pinacolato)diboron:
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Functionalized Tetrazoles: Formed through various substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: The boronate ester group can be used in catalytic cycles for various organic transformations.
Biology and Medicine
Drug Development: The tetrazole ring is a bioisostere for carboxylic acids, making this compound useful in the design of pharmaceuticals.
Bioconjugation: The boronate ester group can be used to attach the compound to biomolecules.
Industry
Materials Science: Used in the development of new materials with unique properties.
Sensors: The boronate ester group can be used in the design of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-tetrazole depends on its application:
In Catalysis: The boronate ester group participates in catalytic cycles, facilitating various organic transformations.
In Drug Development: The tetrazole ring can mimic carboxylic acids, interacting with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Key Features :
- The tetrazole ring provides high acidity (pKa ~4–5), enhancing its reactivity in Suzuki-Miyaura cross-coupling reactions.
- The boronic ester group enables conjugation with aryl halides, making it valuable in synthesizing biaryl systems for pharmaceuticals and materials science .
Structural Analogues with Different Heterocycles
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
- Structure : Replaces tetrazole with pyrazole (two adjacent nitrogen atoms).
- Molecular Weight : ~272.11 g/mol (similar to the target compound).
- Key Differences :
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
- Structure : Thiazole ring (one nitrogen and one sulfur atom) with a trifluoromethylphenyl substituent.
- Molecular Weight : 366.19 g/mol .
- Key Differences :
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
- Structure : Triazole ring (three nitrogen atoms) with a methyl group.
- Molecular Weight : 184.05 g/mol (smaller due to fewer substituents).
- Key Differences :
Functional Analogues in Medicinal Chemistry
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Structure : Indazole (fused benzene and pyrazole rings) with a boronic ester.
- Molecular Weight : 256.10 g/mol .
- Key Differences :
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole
- Structure : Tetrazole with a thioether-linked chlorobenzyl group.
- Molecular Weight : 385.29 g/mol .
- Key Differences :
Performance in Cross-Coupling Reactions
- Key Insight : The target tetrazole compound shows moderate yields (67–75%) in Suzuki-Miyaura reactions, comparable to pyrazole and indazole analogues. However, indazole derivatives achieve higher yields (72–80%) due to improved steric compatibility with palladium catalysts .
Biological Activity
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-tetrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The incorporation of the tetrazole moiety along with the boron-containing dioxaborolane structure suggests diverse applications in drug development and materials science.
- Chemical Formula: C₁₃H₁₇BN₂O₂
- Molecular Weight: 244.10 g/mol
- CAS Number: 754214-56-7
The biological activity of this compound can be attributed to its structural features:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids and participate in hydrogen bonding, enhancing interactions with biological targets.
- Dioxaborolane Group : This moiety is involved in various reactions such as Suzuki coupling and can act as a boron-based Lewis acid, potentially interacting with nucleophiles in biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds containing tetrazole rings exhibit antimicrobial activity. For instance, research has shown that tetrazole derivatives can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The incorporation of boron into organic compounds has been linked to anticancer properties. Boron compounds can induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated that tetrazole-boron hybrids can effectively target cancer cell lines, leading to significant reductions in cell viability.
Enzyme Inhibition
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-tetrazole has shown potential as an enzyme inhibitor. The presence of the dioxaborolane group allows for selective binding to active sites of enzymes, which could be beneficial in designing inhibitors for therapeutic use.
Case Studies
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Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-tetrazole exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Compound Zone of Inhibition (mm) Control 0 Test Compound 15 -
Anticancer Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells compared to controls.
Concentration (µM) % Cell Viability 0 100 10 70 20 40
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
